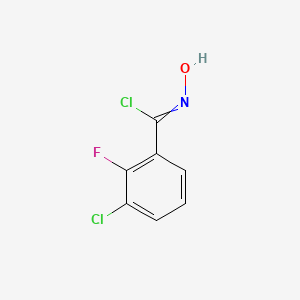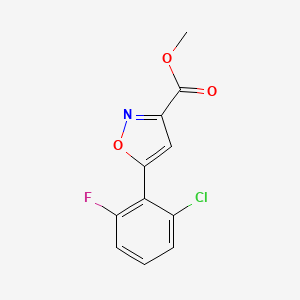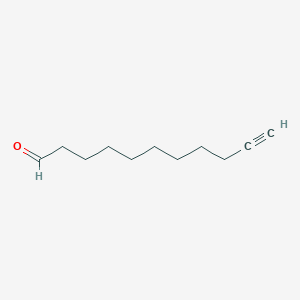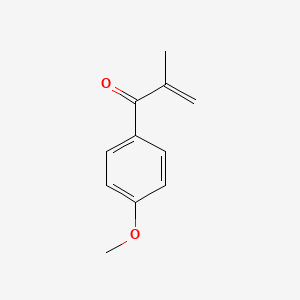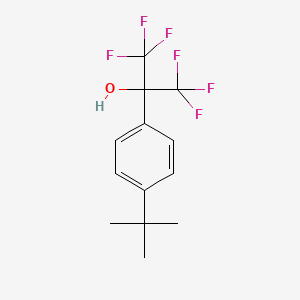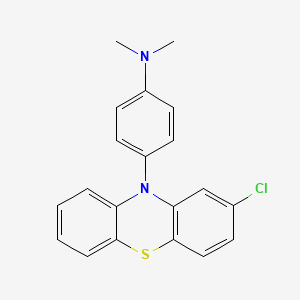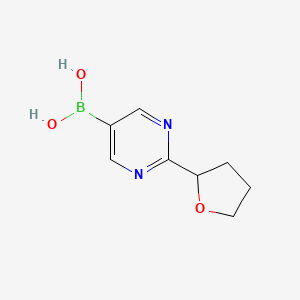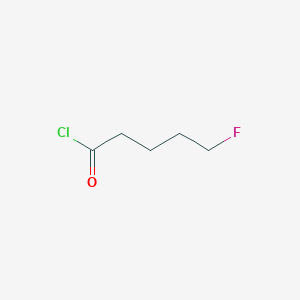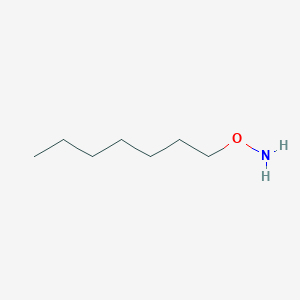
3-(1-Naphthyl)cyclobutanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Naphthyl)cyclobutanone is an organic compound that features a cyclobutanone ring substituted with a naphthyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Naphthyl)cyclobutanone can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a naphthyl-substituted cyclobutanone derivative. This can be done using a variety of reagents and conditions, including:
Nucleophilic substitution reactions: Starting from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate, followed by nucleophilic substitution and deprotection steps.
Oxidation reactions: Oxidation of cyclobutanol derivatives using strong oxidizing agents like chromic acid.
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective methods. These methods often employ readily available starting materials and mild reaction conditions to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Naphthyl)cyclobutanone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Introduction of different substituents at the cyclobutanone ring or the naphthyl group.
Common Reagents and Conditions
Oxidizing agents: Chromic acid, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions include various substituted cyclobutanones, alcohols, and carboxylic acids, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(1-Naphthyl)cyclobutanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(1-Naphthyl)cyclobutanone involves its interaction with various molecular targets and pathways. The compound’s effects are often mediated through its ability to undergo specific chemical reactions, such as oxidation or reduction, which can alter its structure and reactivity. These changes can influence its interactions with biological molecules and pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanone: A simpler cyclic ketone with similar reactivity but lacking the naphthyl group.
Benzocyclobutenone: A related compound with a benzene ring fused to the cyclobutanone ring, exhibiting different reactivity and applications.
Uniqueness
3-(1-Naphthyl)cyclobutanone is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications, offering different reactivity and potential biological activities compared to its simpler analogs .
Propiedades
Fórmula molecular |
C14H12O |
|---|---|
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
3-naphthalen-1-ylcyclobutan-1-one |
InChI |
InChI=1S/C14H12O/c15-12-8-11(9-12)14-7-3-5-10-4-1-2-6-13(10)14/h1-7,11H,8-9H2 |
Clave InChI |
OVLLSKWNTYXKSB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1=O)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


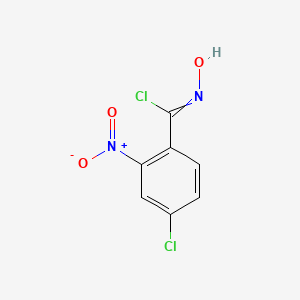
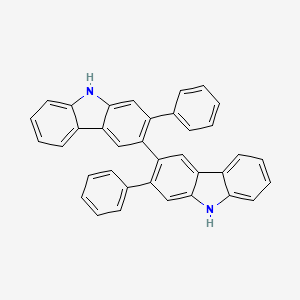
![(2S,3R)-3-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13698146.png)
